

An In-depth Technical Guide to the Chemical Structure and Properties of Conodurine

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Compound of Interest

Compound Name: Conodurine

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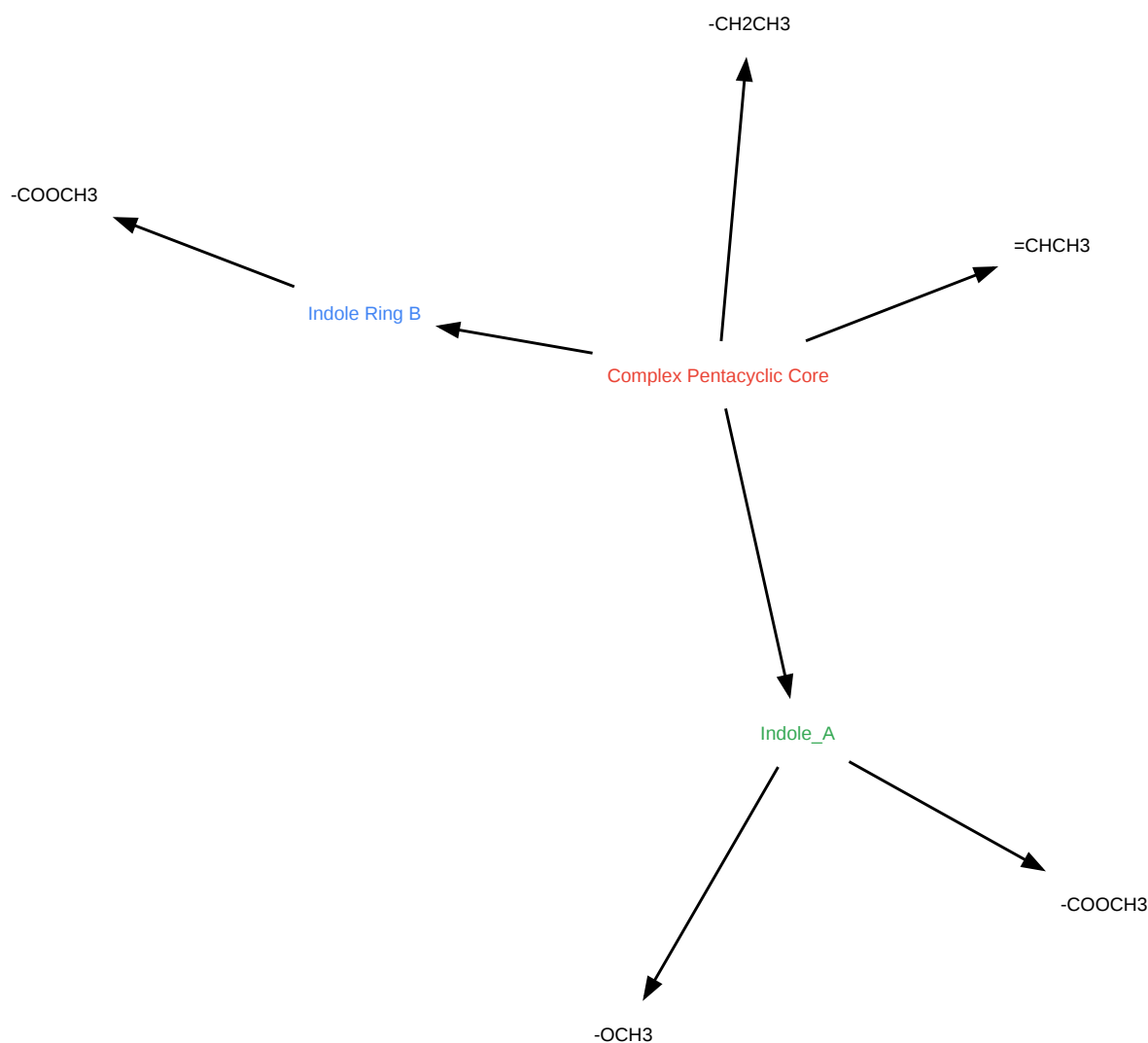
Introduction

Conodurine is a bisindole alkaloid first isolated from the bark of *Tabernaemontana holstii* and subsequently found in other species of the *Tabernaemontana* genus, such as *Tabernaemontana corymbosa*.^{[1][2]} This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the complex family of indole alkaloids, **Conodurine**'s intricate chemical architecture is responsible for its notable pharmacological effects, including acetylcholinesterase and butyrylcholinesterase inhibition, leishmanicidal and antibacterial properties, and its role as a potent autophagy inhibitor.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure of **Conodurine**, alongside available experimental data and insights into its mechanisms of action.

Chemical Structure and Identification

Conodurine possesses a complex pentacyclic structure, characterized by two indole moieties linked together. Its systematic IUPAC name is methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11}.0^{4,9}]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.0^{2,10}.0^{4,9}.0^{13,18}]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate.

Below is a 2D representation of the chemical structure of **Conodurine**, generated using the DOT language.



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Figure 1: Simplified logical diagram of the **Conodurine** chemical structure.

Table 1: Chemical Identifiers for **Conodurine**

Identifier	Value
IUPAC Name	methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.0 ^{3,11} .0 ^{4,9}]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{13,18}]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
SMILES String	<chem>CCC1=C[C@H]2N(C)[C@H]3--INVALID-LINK--N4)CC3</chem>
InChI Key	QJHYXWBJZHUJGS-UHFFFAOYSA-N
Chemical Formula	C ₄₃ H ₅₂ N ₄ O ₅
Molar Mass	704.91 g/mol

Spectroscopic Data

The structure of **Conodurine** has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed spectral data is not readily available in publicly accessible literature, this section outlines the expected spectroscopic characteristics based on its known structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Conodurine**

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Indole N-H	7.5 - 8.5	-
Aromatic C-H	6.5 - 7.5	100 - 140
Methoxy (-OCH ₃)	3.5 - 4.0	50 - 60
Ester (-COOCH ₃)	3.5 - 4.0	50 - 55 (O-CH ₃), 170 - 175 (C=O)
Aliphatic C-H	1.0 - 4.5	20 - 70
Ethylidene (=CH-CH ₃)	5.0 - 5.5 (vinyl H), 1.5 - 2.0 (methyl H)	110 - 140 (=CH), 10 - 20 (-CH ₃)

Table 3: Expected Mass Spectrometry Fragmentation Patterns for **Conodurine** (Electron Impact - EI-MS)

Fragmentation Process	Expected m/z of Fragment
Loss of methoxycarbonyl radical (-•COOCH ₃)	M - 59
Loss of methoxy radical (-•OCH ₃)	M - 31
Loss of ethyl radical (-•CH ₂ CH ₃)	M - 29
Cleavage of the bond between the indole units	Various fragments corresponding to the individual indole moieties

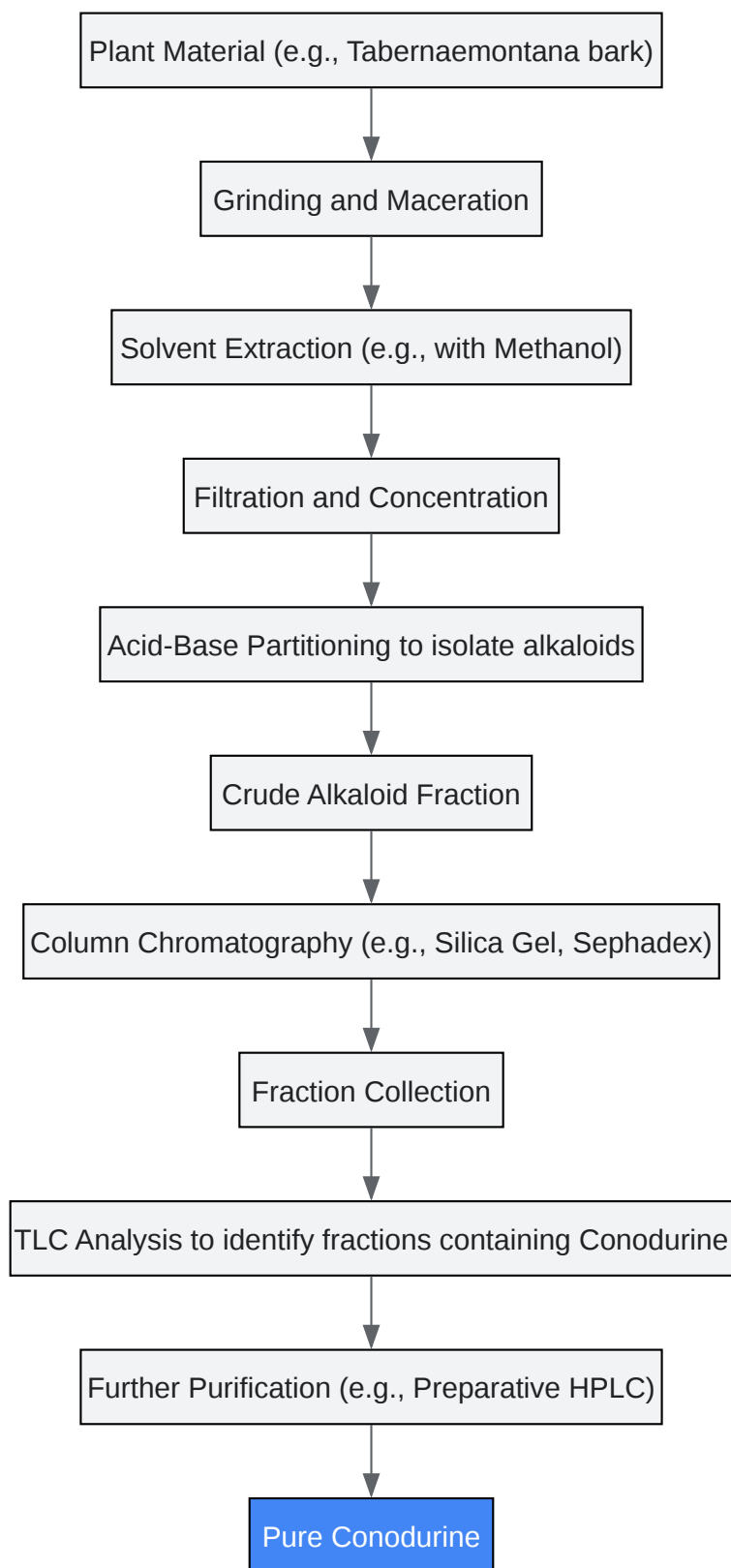
Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands for **Conodurine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Indole)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (Ester)	1730 - 1750	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium
C-N Stretch	1200 - 1350	Medium
C-O Stretch (Ester, Ether)	1000 - 1300	Strong

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or total synthesis of **Conodurine** are not extensively documented in readily available literature. However, a general workflow for the isolation of bisindole alkaloids from *Tabernaemontana* species can be outlined.

General Isolation Workflow for Bisindole Alkaloids



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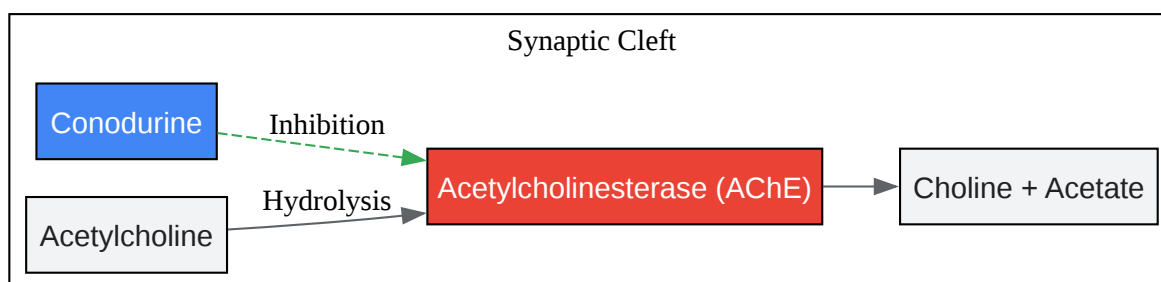
Figure 2: General experimental workflow for the isolation of **Conodurine**.

Biological Activities and Signaling Pathways

Conodurine exhibits a range of biological activities, with its inhibitory effects on acetylcholinesterase and autophagy being of particular interest in drug development.

Acetylcholinesterase Inhibition

Conodurine is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, **Conodurine** increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease. The exact binding mode of **Conodurine** to the active site of acetylcholinesterase has not been fully elucidated, but it is hypothesized to interact with key amino acid residues in the catalytic and peripheral anionic sites of the enzyme.

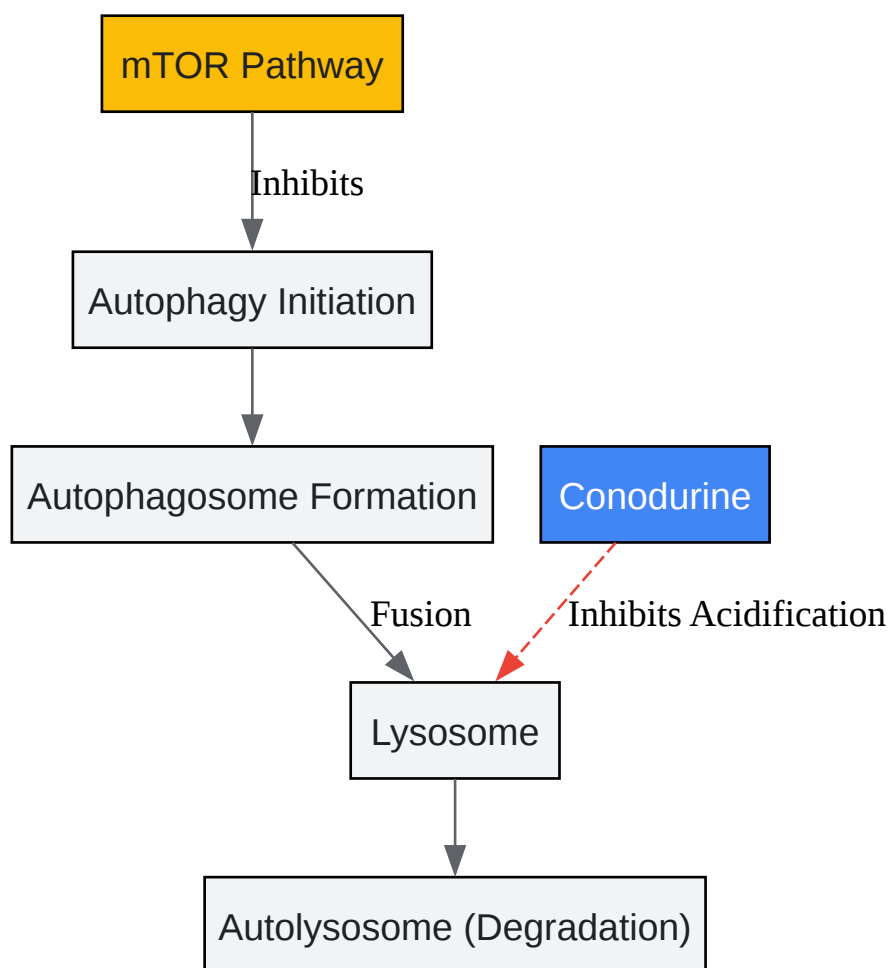


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Figure 3: Conceptual diagram of Acetylcholinesterase inhibition by **Conodurine**.

Autophagy Inhibition

Conodurine has been identified as a potent inhibitor of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[3] It is suggested that **Conodurine** exerts this effect by attenuating lysosomal acidification. A key signaling pathway that regulates autophagy is the mTOR (mammalian target of rapamycin) pathway. While the precise molecular interactions are still under investigation, it is plausible that **Conodurine**'s effect on lysosomal function interferes with the complex signaling cascade governed by mTOR.



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Figure 4: Proposed mechanism of Autophagy inhibition by **Conodurine**.

Conclusion

Conodurine stands out as a promising natural product with a multifaceted pharmacological profile. Its complex bisindole structure underpins its potent biological activities, making it a valuable lead compound for the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer. Further research is warranted to fully elucidate the detailed spectroscopic characteristics, develop efficient synthetic routes, and precisely map its interactions within key cellular signaling pathways. This in-depth understanding will be crucial for harnessing the full therapeutic potential of **Conodurine** and its derivatives.

Disclaimer: The quantitative data presented in the tables for NMR, MS, and IR spectroscopy are predicted values based on the known chemical structure and general spectroscopic principles. Detailed experimental data for **Conodurine** was not available in the public domain at the time of this writing. The experimental protocol provided is a general guideline and would require optimization for the specific isolation of **Conodurine**.

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